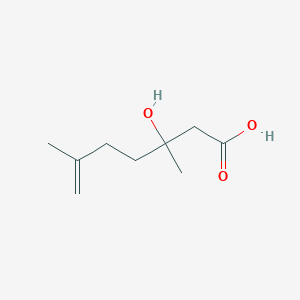![molecular formula C25H17N3O2S B15163451 7-Anilino-5-benzoyl-2-phenylthieno[3,4-d]pyridazin-1(2H)-one CAS No. 143208-46-2](/img/structure/B15163451.png)
7-Anilino-5-benzoyl-2-phenylthieno[3,4-d]pyridazin-1(2H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-Anilino-5-benzoyl-2-phenylthieno[3,4-d]pyridazin-1(2H)-one is a complex heterocyclic compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound belongs to the class of thienopyridazines, which are known for their diverse biological activities.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 7-Anilino-5-benzoyl-2-phenylthieno[3,4-d]pyridazin-1(2H)-one typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate thieno[3,4-d]pyridazine intermediates with aniline and benzoyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine and a solvent like dichloromethane at room temperature .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This could include the use of advanced catalytic systems and continuous flow reactors to streamline the process and reduce production costs .
Analyse Des Réactions Chimiques
Types of Reactions
7-Anilino-5-benzoyl-2-phenylthieno[3,4-d]pyridazin-1(2H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the aniline or benzoyl moieties under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Aniline in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction may lead to the formation of amines or alcohols .
Applications De Recherche Scientifique
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its antimicrobial and antifungal properties.
Medicine: Explored for its potential anticancer and anti-inflammatory activities.
Industry: Utilized in the development of novel materials with specific electronic properties.
Mécanisme D'action
The mechanism of action of 7-Anilino-5-benzoyl-2-phenylthieno[3,4-d]pyridazin-1(2H)-one involves its interaction with specific molecular targets and pathways. For instance, its anticancer activity may be attributed to the inhibition of key enzymes involved in cell proliferation and survival. The compound may also interact with cellular receptors and signaling pathways, leading to the modulation of biological responses .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-Amino-2-anilino-5-benzoyl-N-methyl-3-thiophenecarboxamide
- 3-Methyl-5-phenylthieno[2,3-d]pyrimidine-2,4(1H,3H)-dione
Uniqueness
Compared to similar compounds, 7-Anilino-5-benzoyl-2-phenylthieno[3,4-d]pyridazin-1(2H)-one stands out due to its unique structural features, which contribute to its diverse biological activities. Its thienopyridazine core and specific substituents enhance its ability to interact with various molecular targets, making it a valuable compound for scientific research.
Propriétés
Numéro CAS |
143208-46-2 |
|---|---|
Formule moléculaire |
C25H17N3O2S |
Poids moléculaire |
423.5 g/mol |
Nom IUPAC |
5-anilino-7-benzoyl-3-phenylthieno[3,4-d]pyridazin-4-one |
InChI |
InChI=1S/C25H17N3O2S/c29-22(17-10-4-1-5-11-17)23-20-16-26-28(19-14-8-3-9-15-19)25(30)21(20)24(31-23)27-18-12-6-2-7-13-18/h1-16,27H |
Clé InChI |
BXWLKTDVYAHZJW-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C(=O)C2=C3C=NN(C(=O)C3=C(S2)NC4=CC=CC=C4)C5=CC=CC=C5 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-[Chloro(difluoro)methyl]pyrimidine-2,4(1H,3H)-dione](/img/structure/B15163396.png)

![6-[2-(2-Nitrophenyl)hydrazinylidene]-4-octylcyclohexa-2,4-dien-1-one](/img/structure/B15163407.png)

![2H,5H-[1,3]Dioxolo[4,5-c]pyrrole-5-carbaldehyde](/img/structure/B15163413.png)
![N-{2-[(4,4,5,5,6,6,6-Heptafluoro-3-oxohexyl)sulfanyl]ethyl}-L-valine](/img/structure/B15163416.png)


![Benzenecarboximidamide, 3-[[(3S)-3-[(2-naphthalenylsulfonyl)amino]-2-oxo-1-pyrrolidinyl]methyl]-](/img/structure/B15163435.png)

![1-Butyl-4-[4-(4-ethylphenyl)buta-1,3-diyn-1-yl]benzene](/img/structure/B15163446.png)
![1-(2-Sulfanylethyl)-3-[6-(2-sulfanylethylcarbamoylamino)hexyl]urea](/img/structure/B15163457.png)

